2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate
CAS No.: 178059-69-3
Cat. No.: VC18400044
Molecular Formula: C12H23NO5
Molecular Weight: 261.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178059-69-3 |
|---|---|
| Molecular Formula | C12H23NO5 |
| Molecular Weight | 261.31 g/mol |
| IUPAC Name | [2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium;acetate |
| Standard InChI | InChI=1S/C10H20NO3.C2H4O2/c1-8(2)10(13)14-7-9(12)6-11(3,4)5;1-2(3)4/h9,12H,1,6-7H2,2-5H3;1H3,(H,3,4)/q+1;/p-1 |
| Standard InChI Key | JSVYMTDUAHGQRY-UHFFFAOYSA-M |
| Canonical SMILES | CC(=C)C(=O)OCC(C[N+](C)(C)C)O.CC(=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Identity
The systematic IUPAC name, [2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium acetate, precisely describes its molecular architecture. The compound consists of a glycerol-derived backbone substituted with a trimethylammonium group at the first carbon, a hydroxyl group at the second carbon, and a methacryloyl ester at the third carbon, neutralized by an acetate counterion . Its canonical SMILES string, CC(=C)C(=O)OCC(CN+(C)C)O.CC(=O)[O-], encodes the spatial arrangement of atoms, highlighting the quaternary nitrogen center and the ester linkage.
Table 1: Key Identifiers and Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 178059-69-3 | |
| Molecular Formula | C₁₂H₂₃NO₅ | |
| Molecular Weight | 261.31 g/mol | |
| InChI Key | JSVYMTDUAHGQRY-UHFFFAOYSA-M | |
| PubChem CID | 53425776 |
Structural Features and Stereochemistry
The molecule adopts a conformation where the quaternary ammonium group (N⁺(CH₃)₃) and the methacryloyl ester (CH₂=C(CH₃)COO-) occupy adjacent positions on the propane backbone. This arrangement creates a dipole moment that enhances solubility in polar solvents while enabling electrostatic interactions with anionic surfaces. The presence of the hydroxyl group at C2 introduces hydrogen-bonding capacity, which influences crystallization behavior and hygroscopicity .
Spectroscopic and Chromatographic Characterization
While experimental spectral data for this specific compound remains limited in public databases, analogues suggest characteristic NMR signals: a singlet at δ 3.2–3.4 ppm for the N⁺(CH₃)₃ group, a doublet of doublets near δ 5.6–6.1 ppm for the methacryloyl vinyl protons, and a broad peak at δ 4.1–4.3 ppm corresponding to the hydroxyl proton . Mass spectrometry would likely show a parent ion at m/z 261.31, with fragmentation patterns dominated by cleavage of the ester and ammonium groups.
Synthesis and Manufacturing
Synthetic Pathways
Industrial production typically involves a three-step sequence:
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Quaternization: Reaction of 3-chloro-1,2-propanediol with trimethylamine to form 3-chloro-2-hydroxypropyltrimethylammonium chloride.
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Esterification: Substitution of the chloride group with methacrylic acid via nucleophilic acyl substitution under alkaline conditions.
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Ion Exchange: Metathesis with sodium acetate to replace the chloride counterion with acetate .
Critical process parameters include maintaining pH < 3 during esterification to prevent premature polymerization of the methacryloyl group and using anhydrous solvents to avoid hydrolysis.
Industrial Production and Purification
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize side reactions. Post-synthesis, the crude product is purified through ion-exchange chromatography followed by fractional crystallization from ethanol/water mixtures. Final purity (>98%) is verified via HPLC using a C18 column and UV detection at 210 nm .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (≥50 g/L at 25°C) due to its ionic nature, with moderate solubility in polar aprotic solvents like DMSO and DMF. It remains stable under inert atmospheres at temperatures below 40°C but undergoes gradual hydrolysis in aqueous media at pH > 8.0, releasing methacrylic acid and the quaternary ammonium diol.
Table 2: Thermal and Solubility Profile
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 89–92°C (decomposes) | Differential Scanning Calorimetry |
| Water Solubility | 52 g/L | 25°C, pH 6.5 |
| LogP (Octanol/Water) | -1.3 ± 0.2 | Calculated |
Thermal and Mechanical Behavior
Thermogravimetric analysis (TGA) shows a two-stage decomposition: initial loss of acetate counterion at 150–180°C, followed by breakdown of the quaternary ammonium structure above 250°C. The methacryloyl group polymerizes exothermically at 60–80°C when initiated by AIBN or UV light, forming crosslinked networks with glass transition temperatures (Tg) adjustable via copolymer composition .
Applications and Research Frontiers
Biomedical Engineering
The compound’s dual functionality enables its use as:
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Antimicrobial Coatings: Cationic quaternary ammonium groups disrupt microbial membranes, while the methacryloyl moiety allows UV-curing onto medical devices.
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Drug Delivery Systems: Copolymerized with PEG diacrylate to create pH-responsive hydrogels for controlled drug release.
Polymer Science
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